REACTION_CXSMILES
|
[Li]CCCC.[CH3:6][N:7]1[CH:11]=[CH:10][N:9]=[CH:8]1.Cl[Si](CC)(CC)CC.CON(C)[C:23]([C:25]1[CH:30]=[CH:29][N:28]=[N:27][CH:26]=1)=[O:24].CC#N.C(=O)=O>C1COCC1>[CH3:6][N:7]1[CH:11]=[CH:10][N:9]=[C:8]1[C:23]([C:25]1[CH:30]=[CH:29][N:28]=[N:27][CH:26]=1)=[O:24] |f:4.5|
|
Name
|
|
Quantity
|
3.65 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0.452 mL
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.955 mL
|
Type
|
reactant
|
Smiles
|
Cl[Si](CC)(CC)CC
|
Name
|
|
Quantity
|
3.65 mL
|
Type
|
reactant
|
Smiles
|
[Li]CCCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CON(C(=O)C1=CN=NC=C1)C
|
Name
|
Intermediate 29
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
CH3CN dry ice
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC#N.C(=O)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-78 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at −78° C. for 15 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The mixture was removed from the dry ice/acetone bath
|
Type
|
STIRRING
|
Details
|
was stirred for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
The mixture was stirred at −78° C. for 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
transferred to an ice bath
|
Type
|
STIRRING
|
Details
|
stirred 10 min
|
Duration
|
10 min
|
Type
|
STIRRING
|
Details
|
The reaction mixture was stirred at −78° C. for 30 min
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
stirred for 15 min
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of water (50 mL)
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with EtOAc three times
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The residue was purified by flash column chromatography (silica gel, gradient 0-4% MeOH-DCM first column, 75-100% EtOAc-heptanes second column)
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |